Dapagliflozin C-2 Epimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

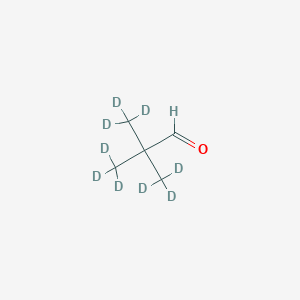

Dapagliflozin C-2 epimer is a synthetic compound derived from the naturally occurring sugar, D-glucose. It is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications and is used to treat type 2 diabetes. Dapagliflozin C-2 epimer is a potent inhibitor of SGLT2 and has been shown to reduce blood glucose levels in patients with type 2 diabetes. The compound has also been studied for its potential to treat other diseases, such as heart failure and chronic kidney disease.

Scientific Research Applications

Treatment of Type 2 Diabetes

Dapagliflozin is a selective sodium-glucose cotransporter 2 inhibitor (SGLT2i) indicated for the treatment of type 2 diabetes mellitus (T2DM). It promotes better glycaemic control, associated with a reduction in body weight and blood pressure in a wide range of patients .

Cardiovascular Risk Reduction

Dapagliflozin has a positive impact on arterial stiffness, helps to control the lipid profile and contributes to a reduced risk of cardiovascular complications .

Treatment of Heart Failure

Dapagliflozin is also indicated for the treatment of heart failure with reduced ejection fraction .

Chronic Kidney Disease Management

Dapagliflozin can be used for the treatment of chronic kidney disease. In all indications, dapagliflozin treatment can be initiated in adults with estimated glomerular filtration rate of at least 25 mL/min/1.73 m² .

Proteomics and Metabolomics Research

Dapagliflozin has been used in proteomics and metabolomics research of serum from patients with type 2 diabetes. It significantly decreased HbA1c, BMI, and HOMA-IR in T2D patients .

Atrial Fibrillation Prevention

Dapagliflozin has been associated with reduced incidence of atrial fibrillation (AF) in clinical trials .

Mechanism of Action

Target of Action

Dapagliflozin C-2 Epimer primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly located in the proximal tubule of the nephron in the kidneys . This transporter is responsible for mediating approximately 90% of glucose reabsorption in the kidneys .

Mode of Action

Dapagliflozin C-2 Epimer, as an SGLT2 inhibitor, works by inhibiting glucose reabsorption in the proximal tubule of the nephron . By inhibiting SGLT2, it allows for glucose to be excreted in the urine . This excretion allows for better glycemic control in patients with type 2 diabetes mellitus .

Biochemical Pathways

The inhibition of SGLT2 by Dapagliflozin C-2 Epimer affects the glucose metabolism pathway . It reduces renal glucose reabsorption, leading to urinary glucose excretion . This results in a decrease in blood glucose levels, which is beneficial for patients with type 2 diabetes mellitus .

Pharmacokinetics

Dapagliflozin C-2 Epimer is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . Dapagliflozin C-2 Epimer has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered dapagliflozin 10 mg was 12.9 hours .

Result of Action

The primary result of Dapagliflozin C-2 Epimer’s action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By inhibiting glucose reabsorption and promoting urinary glucose excretion, it helps to lower blood glucose levels . This can lead to weight loss and an overall improvement in the management of type 2 diabetes mellitus .

Action Environment

The action of Dapagliflozin C-2 Epimer is influenced by several environmental factors. For instance, its pharmacodynamic changes are dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Additionally, patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin C-2 Epimer .

properties

IUPAC Name |

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)